4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole

Medicinal Chemistry Ligand Design Drug-Target Interactions

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole (CAS 338414-94-1) is a 2,4-disubstituted 1,3-thiazole derivative with the molecular formula C11H10BrNS2 and a molecular weight of 300.24 g/mol. This heterocyclic compound belongs to the thiazole class, which is widely recognized for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula C11H10BrNS2
Molecular Weight 300.23
CAS No. 338414-94-1
Cat. No. B2442374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
CAS338414-94-1
Molecular FormulaC11H10BrNS2
Molecular Weight300.23
Structural Identifiers
SMILESCC1=NC(=CS1)CSC2=CC=C(C=C2)Br
InChIInChI=1S/C11H10BrNS2/c1-8-13-10(6-14-8)7-15-11-4-2-9(12)3-5-11/h2-6H,7H2,1H3
InChIKeyLQPNZENCLTXLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole (CAS 338414-94-1): A 2,4-Disubstituted Thiazole Research Compound


4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole (CAS 338414-94-1) is a 2,4-disubstituted 1,3-thiazole derivative with the molecular formula C11H10BrNS2 and a molecular weight of 300.24 g/mol . This heterocyclic compound belongs to the thiazole class, which is widely recognized for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties [1]. The compound features a 4-bromophenylsulfanylmethyl group at the 4-position and a methyl group at the 2-position of the thiazole ring, a substitution pattern that distinguishes it from directly linked 4-aryl thiazole analogs and contributes to its utility as a versatile scaffold in medicinal chemistry and drug discovery research.

Why Generic Substitution Fails for 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole: Structural Differentiation from Direct 4-Aryl Thiazole Analogs


In-class compounds such as 4-(4-bromophenyl)-2-methyl-1,3-thiazole (CAS 66047-74-3) substitute the 4-position directly with an aryl group rather than via a sulfanylmethyl linker. This fundamental structural difference meaningfully alters physicochemical and interaction properties, making simple interchange scientifically unjustified [1]. The sulfanylmethyl linker increases the rotatable bond count from 1 to 3, introduces an additional hydrogen bond acceptor (sulfur), and raises the computed XLogP from 3.7 to 4.1, all of which impact molecular recognition, solubility, and binding mode in biological systems [2]. These quantifiable differences underscore the need for compound-specific evaluation in screening cascades and structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole vs. Direct 4-Aryl Thiazole Analogs


Increased Hydrogen Bond Acceptor Capacity vs. 4-(4-Bromophenyl)-2-methyl-1,3-thiazole

The target compound possesses one additional hydrogen bond acceptor atom compared to its direct 4-aryl analog 4-(4-bromophenyl)-2-methyl-1,3-thiazole (CAS 66047-74-3). The sulfanylmethyl linker introduces a second sulfur atom (thioether), increasing the H-bond acceptor count from 2 to 3 [1][2]. This increased acceptor capacity, in combination with the predicted pKa of 1.97±0.10 , may enable distinct intermolecular interactions, such as bifurcated hydrogen bonding or chalcogen bonding, that are inaccessible to the direct-linked analog.

Medicinal Chemistry Ligand Design Drug-Target Interactions

Elevated Lipophilicity (XLogP) vs. Direct 4-Aryl Thiazole Analog

The computed XLogP of the target compound is 4.1, compared to 3.7 for 4-(4-bromophenyl)-2-methyl-1,3-thiazole, representing a +0.4 difference [1][2]. This difference reflects the contribution of the sulfanylmethyl linker, which adds hydrophobic surface area and alters the compound's partitioning behavior. A logP shift of this magnitude can affect membrane permeability and plasma protein binding, key determinants in pharmacokinetic profiling.

Lipophilicity ADME-Tox Permeability

Enhanced Conformational Flexibility: Rotatable Bond Count vs. 4-Aryl Thiazole Analogs

The target compound features 3 rotatable bonds, whereas 4-(4-bromophenyl)-2-methyl-1,3-thiazole has just 1 rotatable bond, and more sterically encumbered analogs such as 4-(4-bromophenyl)-2-[(phenylsulfanyl)methyl]-1,3-thiazole have 4 [1][2]. This intermediate flexibility profile—higher than the rigid direct-linked analog but lower than the bulkier bis-sulfanyl analog—offers a balanced entropic cost upon binding, potentially optimizing binding free energy in induced-fit recognition scenarios.

Conformational Analysis Molecular Dynamics Ligand Flexibility

Predicted Acid Dissociation Constant (pKa) and Ionization State Profile

The predicted pKa of the thiazole nitrogen in the target compound is 1.97±0.10 , indicating that the compound remains predominantly unionized at physiological pH (7.4). In contrast, the direct-linked analog 4-(4-bromophenyl)-2-methyl-1,3-thiazole has a less basic thiazole nitrogen; although its predicted pKa is not directly reported in the same database, the electron-donating effect of the sulfanylmethyl group is expected to slightly increase basicity relative to the directly attached aryl analog, affecting pH-dependent solubility and logD profiles [1]. This pKa value informs formulation pH adjustment and salt selection strategies necessary for procurement and assay development.

Ionization State Solubility Formulation

Molecular Weight Distinction and Its Impact on Ligand Efficiency Metrics

The target compound has a molecular weight of 300.2 g/mol, which is 46.1 g/mol heavier than 4-(4-bromophenyl)-2-methyl-1,3-thiazole (254.15 g/mol) and 62.1 g/mol lighter than the bis-sulfanyl analog 4-(4-bromophenyl)-2-[(phenylsulfanyl)methyl]-1,3-thiazole (362.3 g/mol) [1][2]. This positions it within the 'lead-like' chemical space (MW ≤350 Da), whereas the bis-sulfanyl analog exceeds this threshold. The 18% increase in MW relative to the direct-linked analog is primarily due to the sulfanylmethyl linker, which can be justified if the added functionality contributes to target engagement or selectivity.

Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Optimal Research and Industrial Application Scenarios for 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole


Structure-Activity Relationship (SAR) Exploration of Linker Effects in 2,4-Disubstituted Thiazoles

This compound serves as a key intermediate-flexibility linker probe in SAR campaigns. Its 3 rotatable bonds—compared to 1 for the direct-linked analog and 4 for the bis-sulfanyl analog—enable systematic investigation of how incremental conformational freedom affects target affinity, selectivity, and binding kinetics [1][2]. Scientific teams designing focused libraries around thiazole scaffolds can use this compound to test whether a sulfanylmethyl linker improves or disrupts key interactions, directly informing hit-to-lead optimization decisions.

CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity

With a computed XLogP of 4.1, 0.4 log units higher than the direct-linked analog (3.7) but still within the optimal CNS drug range (typically 2–5), this compound is well-suited for central nervous system target programs that demand a specific lipophilicity window [3][4]. Its increased H-bond acceptor count (3 vs. 2) also impacts blood-brain barrier permeation predictions, making it a valuable comparator in multiparameter optimization (MPO) scoring of CNS candidates.

Antimicrobial Lead Generation Leveraging the 4-Bromophenyl Substituent

The 4-bromophenyl group is a privileged fragment known to interact with bacterial enzyme targets such as dihydropteroate synthase . The target compound combines this moiety with a thiazole core and a flexible sulfanylmethyl linker, offering a unique chemotype distinct from the rigid 4-(4-bromophenyl)-2-methyl-1,3-thiazole. Procurement of this compound is warranted for antimicrobial screening cascades where linker-dependent potency and resistance profile exploration is desired.

Computational Chemistry and Molecular Docking Benchmarking

The compound's well-defined computed properties—including molecular weight (300.2), XLogP (4.1), pKa (1.97), and rotatable bonds (3)—make it an ideal benchmarking molecule for validating docking scoring functions, conformational sampling algorithms, and binding free energy predictions [5]. Its intermediate flexibility challenges docking programs to correctly sample the conformational ensemble without incurring excessive entropic penalties, providing a rigorous test for computational method development.

Quote Request

Request a Quote for 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.